3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Overview
Description
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is a useful research compound. Its molecular formula is C8H13F3N2O and its molecular weight is 210.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one, also known as Paltusotine, is the somatostatin receptor subtype 2 (SST2) . SST2 is a G protein-coupled receptor that is selectively expressed in different tissues . It plays a crucial role in inhibiting the secretion of other hormones .
Mode of Action
Paltusotine acts as an agonist at the SST2 receptor . By binding to this receptor, it suppresses the secretion of growth hormone-releasing hormone (GHRH), growth hormone (GH), and insulin-like growth factor 1 (IGF-1) .
Biochemical Pathways
The activation of the SST2 receptor by Paltusotine leads to the suppression of the GH and IGF-1 pathways . These pathways are involved in cell growth and development. The suppression of these pathways by Paltusotine can lead to a decrease in the symptoms of conditions like acromegaly and neuroendocrine tumors .
Pharmacokinetics
Paltusotine is orally bioavailable and is associated with increased plasma concentrations up to doses of 40 mg . It is eliminated with a half-life of approximately 30 hours . The pharmacokinetic properties of Paltusotine contribute to its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of Paltusotine’s action include the suppression of GH and IGF-1 . This suppression can lead to a decrease in the symptoms of conditions like acromegaly and neuroendocrine tumors .
Action Environment
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)5-13-3-1-6(12)2-4-13/h6H,1-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGGYOVNMZJFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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